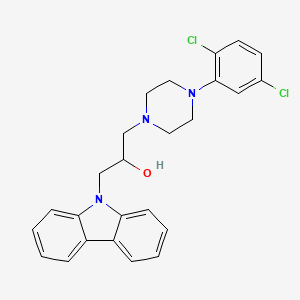

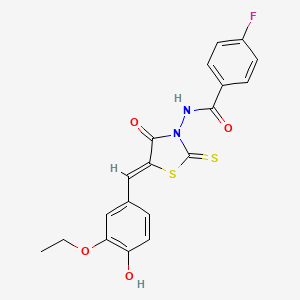

(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate, also known as Boc-Pip, is a chemical compound used in scientific research. It is a derivative of piperidine and is commonly used as a building block in the synthesis of various compounds.

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are crucial in various industries for prolonging product shelf life by retarding oxidative reactions. However, their widespread use raises concerns regarding environmental occurrence, human exposure, and toxicity. SPAs have been detected across different environmental matrices and in humans, indicating broad exposure pathways including food intake, dust ingestion, and the use of personal care products. Toxicity studies highlight potential health risks such as hepatic toxicity, endocrine disruption, and carcinogenicity, urging future research to focus on SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Three-phase Partitioning in Bioseparation

Three-phase partitioning (TPP) is an emerging nonchromatographic bioseparation technology gaining attention for its rapid, green, and scalable separation and purification of bioactive molecules from natural sources. This review discusses TPP's fundamentals, applications in separating proteins, enzymes, plant oils, and other compounds, and future development directions. TPP offers an efficient and economical approach for the bioseparation process, presenting opportunities and challenges in optimizing partitioning rules and applications in food and medical fields (Yan et al., 2018).

Downstream Processing of Biologically Produced Diols

The review on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol highlights the challenges in separating these diols from fermentation broth, which constitutes a significant portion of production costs. Various separation methods including evaporation, distillation, and membrane filtration have been studied, but no single method has proved efficient across all criteria such as yield, purity, and energy consumption. Future perspectives suggest a focus on novel separation technologies like aqueous two-phase extraction and pervaporation for improved efficiency (Xiu & Zeng, 2008).

Biocatalyst Inhibition by Carboxylic Acids

The review addresses the challenge posed by carboxylic acids, produced fermentatively as precursors for industrial chemicals, as they inhibit microbial biocatalysts at concentrations below desired yields. Strategies for metabolic engineering to enhance microbial robustness against these inhibitors are discussed, focusing on modifications to cell membrane properties, intracellular pH adjustment, and the role of exporters in increasing tolerance. Understanding these inhibition mechanisms is crucial for developing more efficient microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).

Natural Neo Acids and Alkanes

This review explores over 260 naturally occurring neo fatty acids, neo alkanes, and their analogs and derivatives, highlighting their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. Synthetic bioactive compounds containing tertiary butyl groups have shown promising activities, suggesting applications in cosmetics, agronomics, and pharmaceuticals. The review emphasizes the importance of naturally occurring and synthetic neo fatty acids and alkanes in developing new chemical preparations with significant biological activities (Dembitsky, 2006).

properties

IUPAC Name |

tert-butyl (3S)-3-(propanoylamino)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-5-11(16)14-10-7-6-8-15(9-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDHQJVAKIUFLX-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 3-propanamidopiperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2822962.png)

![4-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2822963.png)

![Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate](/img/structure/B2822967.png)

![N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2822968.png)

![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)

![N-(cyanomethyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2822977.png)

![N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2822978.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2822979.png)